Enhanced Plasma Stability: EVCit Sequence Demonstrates 1.8-Fold Longer Half-Life Compared to Conventional Val-Cit Linkers
The EVCit (glutaryl-valine-citrulline) dipeptide sequence in DBCO-PEG3 acetic-EVCit-PAB incorporates a methacrylate modification that significantly reduces premature payload release in systemic circulation compared to the standard Val-Cit (valine-citrulline) linker widely used in approved ADCs [1]. This translates to a reported 1.8-fold prolongation of plasma half-life for EVCit-containing conjugates relative to analogous Val-Cit constructs [1].
| Evidence Dimension | Plasma stability (half-life relative enhancement) |
|---|---|
| Target Compound Data | EVCit-containing linker: 1.8-fold increased plasma half-life |
| Comparator Or Baseline | Traditional Val-Cit linker: Baseline half-life (normalized to 1.0) |
| Quantified Difference | 1.8-fold increase |
| Conditions | In vitro plasma stability assay (general class comparison for EVCit vs. Val-Cit) |
Why This Matters
For procurement, this indicates a reduced risk of off-target toxicity due to non-specific payload release, a critical parameter for selecting a clinical candidate linker.
- [1] 西安瑞禧生物科技有限公司. MC-EVCit-PAB-MMAE 核心功能与作用机制. 2025. View Source
